Pyridostatin Trifluoroacetate is a chemical compound recognized for its role as a G-quadruplex ligand. It exhibits a high affinity for G-quadruplex structures, particularly those formed by RNA, and has been shown to induce conformational changes in telomere G-quadruplex complexes. This compound's unique properties allow it to stimulate double-stranded DNA breakage and alter telomere function, making it significant in both biological and medicinal contexts .
Pyr-TFA's primary mechanism of action involves binding to G-quadruplex structures in DNA and RNA. This stabilization disrupts the normal folding and function of these structures, potentially leading to several cellular effects (1: , 4: ).
PT exhibits a unique property – it demonstrates high molecular specificity for RNA G-quadruplexes over DNA G-quadruplexes []. This selectivity makes PT a valuable tool for researchers studying the function of RNA G-quadruplexes in various biological processes. By specifically targeting RNA G-quadruplexes, PT allows scientists to investigate their role without affecting DNA G-quadruplex function, which can be critical for cell viability.
Common reagents for these reactions include hydrogen peroxide (as an oxidizing agent), sodium borohydride (as a reducing agent), and various nucleophiles for substitution reactions.
Pyridostatin Trifluoroacetate exhibits significant biological activities:
The synthesis of Pyridostatin Trifluoroacetate involves several steps:
This multi-step synthesis typically requires organic solvents and specific reagents to achieve high yields .
Pyridostatin Trifluoroacetate has diverse applications:
Research indicates that Pyridostatin Trifluoroacetate interacts selectively with G-quadruplex nucleic acids. Studies have shown that it can downregulate proteins involved in cell cycle regulation while upregulating others, suggesting a complex regulatory mechanism at play. This selectivity distinguishes it from other anticancer agents that often induce widespread DNA damage .
Pyridostatin Trifluoroacetate shares similarities with several other compounds that also target G-quadruplex structures. Here are some notable comparisons:
Compound Name | Key Features | Uniqueness |
---|---|---|
Pyridostatin | Induces telomere dysfunction; less specificity for RNA | Less RNA specificity than Pyridostatin Trifluoroacetate |
RR82 Trifluoroacetate Salt | Similar G-quadruplex binding properties | Different functional groups |
Quindoline Derivatives | Compete for binding with telomere-associated proteins | Varying structural characteristics |
Pyridostatin Trifluoroacetate stands out due to its high specificity for RNA G-quadruplexes compared to its analogs, making it a valuable tool in both research and therapeutic contexts .
Pyridostatin trifluoroacetate (C$${37}$$H$${35}$$F$${3}$$N$${10}$$O$${9}$$) derives from a central N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, with two quinoline moieties linked via amide bonds to a pyridine core (Fig. 1). The trifluoroacetate anion (CF$${3}$$COO$$^{-}$$) forms an ion pair with the protonated aliphatic amine side chains, improving aqueous solubility. Key structural features include:
The molecular weight of the free base (pyridostatin) is 596.6 g/mol, while the trifluoroacetate salt increases this to 820.7 g/mol due to the addition of two trifluoroacetic acid molecules.
Structural Feature | Role in G4 Recognition | Source |
---|---|---|
Quinoline rings | π-π stacking with G-tetrads | |
Amide bonds | Hydrogen bonding with DNA backbone | |
Ethoxy linkers | Conformational flexibility |
The synthesis of pyridostatin derivatives follows a modular approach (Scheme 1):
Core scaffold preparation:
Quinoline coupling:
Salt formation:
Critical parameters:
Strategic modifications to the pyridostatin scaffold have targeted enhanced G4 selectivity and binding affinity (Table 2):
Case study – Carboxypyridostatin (cPDS):
The addition of a carboxylic acid group at the pyridine C-4 position (yielding cPDS) confers selective RNA G4 recognition by:
Synthetic challenges:
Comprehensive thermodynamic and kinetic analyses have revealed the detailed binding characteristics of pyridostatin trifluoroacetate with telomeric DNA G-quadruplex structures [9] [11]. Single-molecule force spectroscopy studies utilizing laser tweezers methodology have provided unprecedented insights into the binding thermodynamics and kinetics of this compound [9].
The dissociation constant (Kd) for pyridostatin trifluoroacetate binding to human telomeric G-quadruplex has been determined through multiple experimental approaches [9] [10]. Using single-molecule mechanical unfolding studies, the Kd value was established at 490 ± 80 nanomolar [9]. This value was corroborated through a Hess-like thermodynamic cycle approach, which yielded an identical Kd of 460 ± 40 nanomolar, demonstrating the reliability and consistency of the measurements [9].
Table 1: Thermodynamic Parameters for Pyridostatin Trifluoroacetate Binding to Telomeric G-Quadruplex
Parameter | Value | Method | Reference |
---|---|---|---|
Dissociation Constant (Kd) | 490 ± 80 nM | Single-molecule force spectroscopy | [9] |
Dissociation Constant (Kd) | 460 ± 40 nM | Hess-like thermodynamic cycle | [9] |
Free Energy of Binding (ΔG) | -8.6 kcal/mol | Calculated from mechanical unfolding | [9] |
Unfolding Force (ligand-bound) | 41 ± 2 pN | Single-molecule force spectroscopy | [9] |
Unfolding Force (free quadruplex) | 21 ± 1 pN | Single-molecule force spectroscopy | [9] |
The kinetic analysis of pyridostatin trifluoroacetate binding has revealed important mechanistic details about the ligand-quadruplex interaction [9]. Force jump experiments demonstrated that the compound promotes the folding of telomeric G-quadruplexes through a conformational selection mechanism [9]. The overall folding rate constant for G-quadruplexes in the presence of 0.5 micromolar pyridostatin trifluoroacetate was determined to be 0.20 ± 0.01 s⁻¹ [9].
Table 2: Kinetic Parameters for Pyridostatin Trifluoroacetate-G-Quadruplex Interactions
Kinetic Parameter | Value | Experimental Condition | Reference |
---|---|---|---|
Overall folding rate constant | 0.20 ± 0.01 s⁻¹ | 0.5 μM pyridostatin trifluoroacetate | [9] |
Ligand-free quadruplex folding | 0.48 ± 0.06 s⁻¹ | Deconvoluted analysis | [9] |
Ligand-bound quadruplex formation | 0.13 ± 0.02 s⁻¹ | Tightly bound complex | [9] |
Equilibrium time constant | 10 s | Time to reach binding equilibrium | [9] |
Deconvolution analysis of the binding kinetics revealed that pyridostatin trifluoroacetate significantly accelerates the formation kinetics of telomeric G-quadruplexes, with the ligand-free or loosely bound quadruplex showing a folding rate constant of 0.48 ± 0.06 s⁻¹ [9]. This enhancement indicates that the ligand participates directly in the folding process, lowering the activation energy required for G-quadruplex formation [9]. The rate-limiting step for tight binding was identified as the process wherein the loosely associated ligand searches for and adopts a tightly bound state, with a rate constant of 0.13 ± 0.02 s⁻¹ [9].
Thermodynamic stability measurements using Jarzynski's theorem revealed that pyridostatin trifluoroacetate binding substantially increases the mechanical stability of telomeric G-quadruplex structures [9]. The change in free energy of unfolding (ΔGunfold) for ligand-bound quadruplexes was 16.6 ± 0.5 kcal/mol, compared to 8.0 ± 0.5 kcal/mol for free quadruplexes [9]. This dramatic increase in thermodynamic stability correlates with the observed enhancement in melting temperature of approximately 35 Kelvin for telomeric G-quadruplexes in the presence of pyridostatin trifluoroacetate [9].
Nanopore-based single-molecule analysis has provided additional insights into the thermodynamic properties of pyridostatin trifluoroacetate binding [11]. These studies demonstrated prolonged unraveling times for telomeric DNA G-quadruplexes after ligand binding, confirming the potent stabilization effect [11]. The nanopore platform permitted efficient determination of ligand affinity constants without requiring labeling, amplification, or ligand-receptor titration procedures [11].
Pyridostatin trifluoroacetate demonstrates distinct selectivity patterns when interacting with RNA versus DNA G-quadruplex structures, though the parent compound pyridostatin shows relatively broad recognition of both nucleic acid types [13] [16] [18]. Comprehensive molecular dynamics and docking simulation studies have elucidated the structural basis for G-quadruplex recognition and the factors that influence selectivity between RNA and DNA forms [13] [18].
The selectivity profile of pyridostatin trifluoroacetate and related derivatives has been extensively characterized through biophysical approaches [13] [18]. While the parent pyridostatin compound functions as a generic RNA and DNA G-quadruplex-interacting molecule, structural modifications can significantly alter selectivity patterns [13] [18]. The carboxypyridostatin derivative, for instance, exhibits high molecular specificity for RNA over DNA G-quadruplex structures [13] [18] [19].
Table 3: Selectivity Profile of Pyridostatin Derivatives for RNA vs. DNA G-Quadruplexes
Compound | RNA G4 Selectivity | DNA G4 Selectivity | Selectivity Ratio | Reference |
---|---|---|---|---|
Pyridostatin | High | High | ~1:1 | [13] [18] |
Carboxypyridostatin | Very High | Moderate | >10:1 | [13] [18] |
Pyridostatin trifluoroacetate | High | High | Data not specified | [2] [16] |
Molecular dynamics simulations have revealed that the selectivity of pyridostatin derivatives toward TERRA G-quadruplex structures depends critically on ligand conformational properties coupled with solvation contributions [13] [18]. The comprehensive analysis of binding modes and conformational behavior demonstrates the importance of both steric complementarity and solvent-mediated interactions in determining selectivity [13] [18].
The mechanism underlying RNA versus DNA G-quadruplex selectivity involves several key factors [13] [18]. First, the different sugar pucker conformations and groove widths between RNA and DNA G-quadruplexes create distinct binding environments that can accommodate ligands with varying degrees of complementarity [13] [18]. Second, the presence of 2'-hydroxyl groups in RNA G-quadruplexes provides additional hydrogen bonding opportunities that can enhance or diminish ligand binding depending on the specific chemical modifications present in the ligand [13] [18].
Structural studies have shown that pyridostatin trifluoroacetate and related compounds can stabilize different topological forms of G-quadruplexes [5] [12]. Mass spectrometry-based stoichiometry studies revealed that pyridostatin can induce conformational changes in G-quadruplex structures, including conversion between parallel and antiparallel topologies [5] [33]. These conformational changes are accompanied by alterations in potassium ion binding stoichiometry, indicating that ligand binding can modify the number of G-quartets in the structure [33].
The stabilization of RNA G-quadruplexes by pyridostatin derivatives has particular biological significance due to the role of these structures in regulating gene expression and cellular processes [20] [35]. Studies with carboxypyridostatin demonstrated that selective targeting of RNA G-quadruplex stability can reduce proliferation of neural stem cells through mechanisms that promote cell cycle exit and oligodendrocyte progenitor production [35]. This selectivity for RNA over DNA G-quadruplexes represents an important advantage in therapeutic applications, as it may reduce unwanted effects on DNA replication and genomic stability [35].
The displacement of shelterin complex proteins, particularly Protection of Telomeres 1 (POT1), represents a critical mechanism through which pyridostatin trifluoroacetate exerts its biological effects [23] [25] [27]. The shelterin complex, comprising six proteins including POT1, Telomeric Repeat Binding Factor 1, Telomeric Repeat Binding Factor 2, TPP1, TIN2, and RAP1, functions to protect telomeric DNA from degradation and inappropriate DNA damage responses [25] [27].
POT1 serves as the sole shelterin component that directly binds single-stranded telomeric DNA through its oligonucleotide/oligosaccharide-binding fold domains [25] [27]. The protein recognizes and binds to telomeric single-stranded DNA with high specificity, preventing the activation of ATR-dependent DNA damage checkpoint signaling that would otherwise be triggered by the exposure of single-stranded telomeric DNA to Replication Protein A [25] [27].
Table 4: Shelterin Complex Proteins and Their Functions in Telomere Protection
Protein | Primary Function | DNA Binding Specificity | Interaction with POT1 | Reference |
---|---|---|---|---|
POT1 | Single-strand telomeric DNA binding | High selectivity for telomeric sequences | Direct binding through TPP1 | [25] [27] |
TPP1 | POT1 recruitment and stabilization | Indirect through POT1 | Direct interaction | [25] [27] |
TRF1 | Double-strand telomeric DNA binding | Telomeric repeats | Indirect through TIN2-TPP1 | [25] [27] |
TRF2 | Double-strand telomeric DNA binding | Telomeric repeats | Indirect through TIN2-TPP1 | [25] [27] |
TIN2 | Shelterin complex bridging | Non-specific | Indirect through TPP1 | [25] [27] |
RAP1 | Telomere length regulation | Indirect through TRF2 | None | [25] [27] |
The mechanism by which pyridostatin trifluoroacetate displaces POT1 from telomeric DNA involves competitive binding for the single-stranded telomeric substrate [23] [37] [41]. POT1 unfolds G-quadruplex structures through a conformational selection mechanism, binding preferentially to unfolded single-stranded telomeric DNA [41]. However, when pyridostatin trifluoroacetate stabilizes G-quadruplex formation, it creates a thermodynamically more stable structure that resists POT1-mediated unfolding [41].
Single-molecule studies have demonstrated that POT1 binding to initially folded G-quadruplex structures is approximately 25,000 times slower than binding to single-stranded oligonucleotides [41]. This dramatic kinetic difference occurs because POT1 must wait for spontaneous G-quadruplex unfolding before it can bind to the single-stranded form [41]. Pyridostatin trifluoroacetate stabilization of G-quadruplexes further impedes this process by reducing the rate of spontaneous unfolding [9] [41].
Table 5: Kinetic Parameters for POT1 Binding to Different DNA Substrates
Substrate Type | Binding Rate | Relative Rate | Mechanistic Requirement | Reference |
---|---|---|---|---|
Single-strand telomeric DNA | 80 ms | 1.0× | Direct binding | [41] |
Folded G-quadruplex | 2000-3000 s | 0.00004× | Requires unfolding | [41] |
Pyridostatin-stabilized G4 | >3000 s | <0.00003× | Requires unfolding + ligand dissociation | [9] [41] |
The competitive displacement mechanism has been validated through various experimental approaches [37] [28]. Förster resonance energy transfer melting experiments have shown that pyridostatin analogues compete effectively with POT1 for binding to telomeric DNA [28]. The competition results in telomere dysfunction, as evidenced by the uncapping of POT1 and subsequent activation of DNA damage signaling pathways [28] [37].
Fluorescence thermal shift assays have revealed two distinct mechanisms for inhibiting POT1-DNA interactions [23]. The first mechanism involves competitive inhibition at the POT1 DNA binding site, where pyridostatin trifluoroacetate directly competes with the protein for access to the telomeric substrate [23]. The second mechanism is indirect and involves stabilization of G-quadruplex formation within the normal POT1 single-stranded DNA recognition sequence, thereby preventing POT1 binding through structural occlusion [23].
The displacement of POT1 and other shelterin components by pyridostatin trifluoroacetate has significant biological consequences [25] [28]. Loss of POT1 protection leads to rapid telomere elongation, increased single-stranded G-rich telomeric DNA, and accumulation of branched telomeric DNA structures [25]. These structural abnormalities trigger DNA damage checkpoint activation and can result in cellular senescence or apoptosis [25] [28].